![molecular formula C21H15ClN4O B4793802 7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide](/img/structure/B4793802.png)
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide
Overview
Description
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been widely studied in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with specific molecular targets such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and cell division. It has also been reported to bind to the adenosine A3 receptor and modulate its signaling pathway.
Biochemical and Physiological Effects
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Moreover, it has been reported to possess anti-viral activity by inhibiting the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Advantages and Limitations for Lab Experiments
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its potent pharmacological activity against various molecular targets, which makes it a promising lead compound for drug discovery. Another advantage is its relatively simple synthesis method, which allows for easy production and modification of the compound. However, one of the limitations is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Moreover, its potential toxicity and side effects need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of 7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide. One direction is to explore its potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties by modifying its chemical structure and formulation. Moreover, the molecular targets and mechanism of action of the compound need to be further elucidated to better understand its biological effects and potential therapeutic applications.
Scientific Research Applications
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-3-yl-N-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c1-13-18(22)5-4-16-17(21(27)25-15-6-9-23-10-7-15)11-19(26-20(13)16)14-3-2-8-24-12-14/h2-12H,1H3,(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZZTEJHPYFWCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC=NC=C3)C4=CN=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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